Propenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

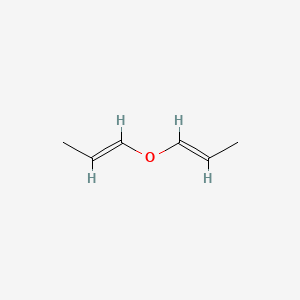

Properties

CAS No. |

10524-77-3 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(E)-1-[(E)-prop-1-enoxy]prop-1-ene |

InChI |

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |

InChI Key |

ZKJNETINGMOHJG-GGWOSOGESA-N |

Isomeric SMILES |

C/C=C/O/C=C/C |

Canonical SMILES |

CC=COC=CC |

Origin of Product |

United States |

Foundational & Exploratory

Propenyl Ethers: A Technical Overview of Chemical Formula and Molecular Structure

For Immediate Release

This technical guide provides a comprehensive overview of the chemical formula and molecular structure of propenyl ethers, a class of unsaturated ethers with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Formula and General Structure

Propenyl ethers are a class of organic compounds characterized by a propenyl group (CH₃CH=CH-) attached to an oxygen atom, which is in turn bonded to another organic substituent (R). The general chemical formula for a propenyl ether is C₃H₅OR . The nature of the 'R' group determines the specific properties and reactivity of the individual ether.

A common and well-studied example is ethyl this compound, where the R group is an ethyl group (-CH₂CH₃). The chemical formula for ethyl this compound is C₅H₁₀O .[1]

Molecular Structure and Isomerism

The molecular structure of propenyl ethers is defined by the presence of a carbon-carbon double bond in the propenyl group. This double bond gives rise to geometric isomerism, resulting in two distinct spatial arrangements: cis (Z) and trans (E).

-

Cis (Z)-Propenyl Ether: In the cis isomer, the substituents with higher priority on each carbon of the double bond are on the same side.

-

Trans (E)-Propenyl Ether: In the trans isomer, the higher-priority substituents are on opposite sides of the double bond.

The specific arrangement of these isomers influences the molecule's physical and chemical properties, including its boiling point, stability, and reactivity in stereospecific reactions.

| Property | Value |

| Chemical Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Isomers | cis (Z) and trans (E) |

| Boiling Point | 67-76 °C |

| Density | 0.778 g/mL at 25 °C |

| Computed C=C Bond Length | Approximately 1.34 Å |

| Computed C-O-C Bond Angle | Approximately 110-112° |

| Computed C=C-O Bond Angle | Approximately 120-122° |

Note: Bond lengths and angles are estimated based on standard values for similar functional groups and may vary based on the computational method used.

Experimental Protocols: Synthesis of Propenyl Ethers

A primary method for the synthesis of propenyl ethers is through the isomerization of the corresponding allyl ethers. A widely used laboratory and industrial method for preparing the precursor allyl ethers is the Williamson Ether Synthesis .[2][3][4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide.

Detailed Methodology for Williamson Ether Synthesis of an Allyl Ether:

-

Alkoxide Formation: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a highly reactive alkoxide ion. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Nucleophilic Substitution: The alkoxide then acts as a nucleophile and attacks the allyl halide (e.g., allyl bromide) in an Sₙ2 reaction.[2][4] This results in the formation of the allyl ether and a salt byproduct.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Isomerization to this compound:

The resulting allyl ether can then be isomerized to the more thermodynamically stable this compound. This is often achieved by heating the allyl ether in the presence of a base or a transition metal catalyst.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a this compound, starting from an alcohol and an allyl halide via the Williamson ether synthesis, followed by isomerization.

Caption: Workflow for this compound synthesis.

This guide provides a foundational understanding of the chemical formula and molecular structure of propenyl ethers, along with a representative synthetic protocol. For professionals in drug development, the this compound moiety can be a key structural element or a reactive intermediate in the synthesis of more complex bioactive molecules.[7] Further research into the specific derivatives and their reaction kinetics is encouraged for targeted applications.

References

- 1. Ethyl-1-propenyl ether [webbook.nist.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Khan Academy [khanacademy.org]

- 7. labinsights.nl [labinsights.nl]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propenyl ether (C₅H₁₀O) is a volatile organic compound of significant interest in organic synthesis. It serves as a versatile intermediate and building block in the production of various specialty chemicals and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physical and Chemical Properties

Ethyl this compound is a colorless liquid with a characteristic ether-like odor.[1] It exists as a mixture of (E) and (Z) stereoisomers. The quantitative physical and chemical properties of ethyl this compound are summarized in the tables below.

Table 1: General and Physical Properties of Ethyl this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [2] |

| Molecular Weight | 86.13 g/mol | [2] |

| IUPAC Name | (E/Z)-1-ethoxyprop-1-ene | [2] |

| CAS Number | 928-55-2 | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Ether-like | [4] |

| Boiling Point | 67-76 °C | [5] |

| Melting Point | -140 °C (estimate) | [6] |

| Density | 0.778 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.398 | [5] |

| Flash Point | -18 °C | [6] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | [4] |

Table 2: Spectroscopic Data of Ethyl this compound

| Spectroscopic Technique | Key Features and Observed Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the propenyl group (doublets and multiplets). The chemical shifts of the vinylic protons differ for the (E) and (Z) isomers. | [2] |

| ¹³C NMR | Resonances for the five carbon atoms, with distinct chemical shifts for the ethyl and propenyl carbons. The vinylic carbons show characteristic shifts in the alkene region of the spectrum. | [2] |

| Infrared (IR) Spectroscopy | Strong C-O stretching band characteristic of ethers (around 1000-1300 cm⁻¹). A C=C stretching vibration for the propenyl group is also observed (around 1650-1680 cm⁻¹). | [2] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 86. Fragmentation patterns typically involve cleavage alpha to the ether oxygen. | [7] |

Experimental Protocols

The synthesis of ethyl this compound is most commonly achieved through the isomerization of its precursor, allyl ethyl ether. This reaction can be catalyzed by a strong base.

Protocol 1: Base-Catalyzed Isomerization of Allyl Ethyl Ether

This protocol describes a general procedure for the base-catalyzed isomerization of an allyl ether to a this compound, which can be adapted for the synthesis of ethyl this compound.[8]

Materials:

-

Allyl ethyl ether

-

Potassium tert-butoxide (KOtBu) or other strong, non-nucleophilic base

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable aprotic solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous DMSO.

-

Addition of Base: Potassium tert-butoxide (catalytic amount, e.g., 5-10 mol%) is added to the solvent under a nitrogen atmosphere.

-

Addition of Substrate: Allyl ethyl ether is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted several times with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude ethyl this compound is then purified by fractional distillation.[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis of ethyl this compound.

Caption: Mechanism of base-catalyzed isomerization.

Caption: Synthesis and purification workflow.

Chemical Reactivity and Applications

Ethyl this compound is a reactive compound due to the presence of the electron-rich carbon-carbon double bond. It readily undergoes several types of reactions, making it a valuable synthetic intermediate.

-

Polymerization: The vinyl ether functionality allows ethyl this compound to undergo cationic polymerization, leading to the formation of poly(ethyl this compound). These polymers have applications in coatings, adhesives, and specialty materials.[4]

-

Hydrolysis: In the presence of aqueous acid, ethyl this compound can be hydrolyzed to propanal and ethanol.

-

Cycloaddition Reactions: The double bond can participate in [4+2] and [2+2] cycloaddition reactions, providing routes to various cyclic compounds.[5]

-

Intermediate in Organic Synthesis: It is used as a starting material for the synthesis of other organic compounds, including α,β-unsaturated aldehydes through condensation with acetals.[5]

Safety and Handling

Ethyl this compound is a highly flammable liquid and should be handled with appropriate safety precautions.[6] It is recommended to work in a well-ventilated fume hood and to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As an ether, it may form explosive peroxides upon prolonged storage and exposure to air and light. Therefore, it should be stored in a cool, dry, and dark place under an inert atmosphere.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl-1-propenyl ether [webbook.nist.gov]

- 4. CAS 928-55-2: Ethyl 1-propenyl ether | CymitQuimica [cymitquimica.com]

- 5. Ethyl this compound | 928-55-2 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ethyl-1-propenyl ether [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of Propenyl Ethers from Corresponding Allyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isomerization of allyl ethers to their corresponding propenyl ether isomers is a fundamental and synthetically useful transformation in organic chemistry. Propenyl ethers are valuable intermediates, serving as protecting groups and as precursors for various functional group transformations, including the synthesis of aldehydes and ketones through hydrolysis. This technical guide provides a comprehensive overview of the primary methods for this isomerization, focusing on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting and applying the most suitable method for their synthetic needs.

Introduction to Allyl to this compound Isomerization

The conversion of an allyl ether to a this compound involves the migration of the double bond from the γ,β-position to the α,β-position relative to the ether oxygen. This transformation can be achieved through various catalytic methods, broadly categorized as base-catalyzed and transition metal-catalyzed reactions. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, stereoselectivity (formation of Z or E isomers), and substrate scope.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds via a[1][2]-prototropic shift, where a proton is abstracted from the carbon adjacent to the ether oxygen, followed by reprotonation at the terminal carbon of the allyl group. Strong bases are typically required to facilitate the initial deprotonation.

Reaction Mechanism

The generally accepted mechanism for base-catalyzed isomerization involves the formation of a resonance-stabilized carbanion intermediate. The stereochemical outcome of the reaction is often dependent on the nature of the base and the substrate.

Caption: Base-catalyzed isomerization of an allyl ether to a this compound.

Experimental Protocols

Protocol 1: Isomerization using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) [2]

-

A pressure tube is charged with the corresponding allylic substrate (0.18 mmol, 1 equivalent), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.018 mmol, 2.5 mg, 0.1 equivalent), and 1.8 mL of toluene.

-

The mixture is allowed to react at 60 °C overnight.

-

The reaction is quenched with H₂O (5 mL) and extracted with Et₂O (3 x 5 mL).

-

The solvent is removed under reduced pressure to yield the product.

Protocol 2: Isomerization using Lithium Diisopropylamide (LDA) [3]

-

To a solution of the allyl ether (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) at room temperature, add a solution of lithium diisopropylamide (LDA) (1.2 mmol) in THF.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Quantitative Data

| Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| Allyl phenyl ether | LDA (1.2) | THF | RT | 1 | 95 | >98:2 | [3] |

| Allyl benzyl (B1604629) ether | LDA (1.2) | THF | RT | 2 | 92 | >98:2 | [3] |

| (R)-1-(allyloxy)-4-(trifluoromethyl)benzene | TBD (0.1) | Toluene | 80 | 16 | 97 | >99:1 (Z) | [2] |

| 1-allyloxy-4-methoxybenzene | t-BuOK (1.5) | MTBE | 80 | 12 | 96 | 93:7 | [4] |

| 1-allyloxy-4-chlorobenzene | t-BuOK (1.5) | MTBE | 80 | 6 | 94 | 92:8 | [4] |

Transition Metal-Catalyzed Isomerization

A wide range of transition metal complexes, including those of ruthenium, iridium, palladium, and cobalt, are effective catalysts for the isomerization of allyl ethers. These reactions often proceed under milder conditions and can exhibit high stereoselectivity.

Reaction Mechanisms

Two primary mechanisms are generally proposed for transition metal-catalyzed isomerization: the hydride addition-elimination mechanism and the π-allyl mechanism .

Hydride Addition-Elimination Mechanism:

Caption: Hydride addition-elimination mechanism for isomerization.

π-Allyl Mechanism:

Caption: π-Allyl mechanism for transition metal-catalyzed isomerization.

Ruthenium-Catalyzed Isomerization

Ruthenium complexes are among the most efficient and widely used catalysts for this transformation.

Experimental Protocol: Isomerization using Tris(triphenylphosphine)ruthenium(II) dichloride

-

To the allyl ether (0.32 mol) in a 100 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tris(triphenylphosphine)ruthenium(II) dichloride (0.16 mmol).

-

Heat the reaction mixture to 120 °C for two hours.

-

Monitor the reaction progress by proton NMR or gas chromatography.

-

Upon completion, the product can be purified by distillation or column chromatography.

Iridium-Catalyzed Isomerization

Iridium catalysts, such as Crabtree's catalyst, are also highly effective and can provide excellent stereoselectivity.

Experimental Protocol: Isomerization using [Ir(cod)(PMePh₂)₂]PF₆ [1]

-

The iridium catalyst is activated with H₂ prior to use.

-

In a suitable flask under an inert atmosphere, dissolve the allyl ether in tetrahydrofuran or dioxane.

-

Add the activated iridium catalyst to the solution.

-

Stir the reaction at room temperature and monitor its progress.

-

After completion, the solvent is removed, and the product is purified.

Cobalt-Catalyzed Isomerization

Cobalt(II)(salen) complexes have been developed for the Z-selective oxidative isomerization of allyl ethers.[5]

Experimental Protocol: Z-Selective Oxidative Isomerization [5]

-

To a solution of the allyl ether in a suitable solvent, add the cobalt(II)(salen) complex catalyst.

-

Add an oxidant such as N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate.

-

Stir the reaction at room temperature.

-

Upon completion, the reaction is worked up to isolate the Z-propenyl ether.

Quantitative Data for Transition Metal-Catalyzed Isomerization

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| Allyl phenyl ether | [RuClH(CO)(PPh₃)₃] (0.1) | Toluene | 110 | 1 | >99 | 15:85 | [6] |

| 4-Allyloxytoluene | [RuCl₂(PPh₃)₃] (0.5) | Ethanol | 80 | 2 | 99 | 6:94 | [7] |

| Allyl benzyl ether | [Ir(cod)(PMePh₂)₂]PF₆ (1) | THF | RT | 0.5 | 100 | <1:99 | [1] |

| 1-(Allyloxy)-4-tert-butylbenzene | Co(II)(salen) (5) | CH₂Cl₂ | RT | 12 | 87 | >99:1 (Z) | [5] |

| Allyl phenyl ether | Pd(OAc)₂ (2) / dppf (4) | Dioxane | 100 | 24 | 95 | 10:90 | [8] |

Conclusion

The synthesis of propenyl ethers from allyl ethers is a well-established transformation with a variety of effective methods available to synthetic chemists. Base-catalyzed methods, particularly with strong, non-nucleophilic bases like LDA and TBD, offer a metal-free approach, often with high Z-selectivity. Transition metal catalysts, especially those based on ruthenium and iridium, provide highly efficient and stereoselective routes to propenyl ethers under mild conditions. The choice of the optimal method will depend on the specific substrate, desired stereoisomer, and functional group tolerance. This guide provides the fundamental knowledge and practical protocols to successfully implement this valuable synthetic transformation in a research and development setting.

References

- 1. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Propenyl Ether

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl propenyl ether, a representative vinylic ether. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and characterization. This document covers the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate understanding.

Molecular Structure of Ethyl this compound

Ethyl this compound, specifically 1-ethoxyprop-1-ene, exists as two geometric isomers: (E)-1-ethoxyprop-1-ene (trans) and (Z)-1-ethoxyprop-1-ene (cis). The presence of the double bond and the ether linkage gives rise to distinct spectroscopic features that allow for their differentiation and structural confirmation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the isomers of ethyl this compound.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound

| Protons | (E)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm) | (Z)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-O | ~6.2 | ~5.9 | Doublet | ~12 (trans) |

| CH₃-CH= | ~1.6 | ~1.5 | Doublet of doublets | |

| =CH-CH₃ | ~4.5 | ~4.1 | Doublet of quartets | |

| O-CH₂-CH₃ | ~3.7 | ~3.6 | Quartet | ~7 |

| O-CH₂-CH₃ | ~1.2 | ~1.2 | Triplet | ~7 |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound

| Carbon | (E)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm) | (Z)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm) |

| =CH-O | ~143 | ~140 |

| =CH-CH₃ | ~100 | ~98 |

| O-CH₂-CH₃ | ~64 | ~63 |

| O-CH₂-CH₃ | ~15 | ~15 |

| =CH-CH₃ | ~9 | ~9 |

Table 3: IR Spectroscopic Data for Ethyl this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | 1650-1670 | Medium |

| C-O-C Stretch (asymmetric) | 1200-1275 | Strong |

| =C-H Bend (trans) | ~960 | Strong |

| =C-H Bend (cis) | ~690 | Strong |

| C-H Stretch (sp²) | 3000-3100 | Medium |

| C-H Stretch (sp³) | 2850-2975 | Strong |

Table 4: Mass Spectrometry Data for Ethyl this compound

| m/z | Proposed Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 71 | [M - CH₃]⁺ |

| 57 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 29 | [C₂H₅]⁺ |

Interpretation of Spectroscopic Data

The ¹H NMR spectrum of ethyl this compound provides detailed information about the proton environment. The vinyl protons (=CH) are the most deshielded, appearing at higher chemical shifts due to the electron-withdrawing effect of the adjacent oxygen atom and the sp² hybridization. The coupling constant between the two vinyl protons is a key diagnostic feature for distinguishing between the E and Z isomers. A larger coupling constant (typically > 12 Hz) is observed for the trans isomer due to the anti-periplanar relationship of the protons, while a smaller coupling constant is characteristic of the cis isomer. The ethyl group protons show a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from coupling to the adjacent protons.

In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond appear at high chemical shifts (>100 ppm). The carbon atom bonded to the oxygen (=CH-O) is the most deshielded. The sp³ hybridized carbons of the ethyl group appear at lower chemical shifts. The chemical shifts of the vinylic carbons can also show subtle differences between the E and Z isomers.

The IR spectrum of ethyl this compound displays characteristic absorption bands that confirm the presence of key functional groups. A prominent C=C stretching vibration is observed in the 1650-1670 cm⁻¹ region. A strong, broad band corresponding to the C-O-C asymmetric stretching of the ether linkage appears around 1200-1275 cm⁻¹. The out-of-plane =C-H bending vibrations are diagnostic for the stereochemistry of the double bond, with a strong band around 960 cm⁻¹ for the trans isomer and around 690 cm⁻¹ for the cis isomer.

The mass spectrum of ethyl this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (86.13 g/mol ). The fragmentation pattern provides further structural information. Common fragmentation pathways involve the loss of alkyl groups, such as a methyl radical ([M - CH₃]⁺ at m/z 71) or an ethyl radical ([M - C₂H₅]⁺ at m/z 57).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may need to be optimized for specific samples and equipment.

-

Sample Preparation : Dissolve 5-25 mg of the ethyl this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1][2]

-

Instrumentation : The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-250 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation : For liquid samples like ethyl this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[4][5]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition :

-

Record a background spectrum of the clean salt plates or the empty ATR crystal.[6]

-

Place the sample and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Sample Introduction : Introduce a small amount of the volatile ethyl this compound sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from a mixture.

-

Ionization : The most common ionization technique for a molecule of this type is Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

This guide provides a foundational understanding of the spectroscopic characterization of ethyl this compound. The presented data and protocols are essential for the unambiguous identification and structural analysis of this and similar vinylic ether compounds in various scientific and industrial applications.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. sc.edu [sc.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: Infrared Spectroscopy: Characterization of Functional Groups [jove.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 1-Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the cis and trans isomers of ethyl 1-propenyl ether. This document details experimental protocols for the preparation of these isomers and presents their key physicochemical and spectroscopic data in a comparative format.

Physicochemical Properties

The cis and trans isomers of ethyl 1-propenyl ether are colorless, flammable liquids.[1] While often supplied as a mixture, their separation can be achieved through fractional distillation or preparative gas chromatography.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 1-Propenyl Ether Isomers

| Property | Value (Mixture of Isomers) |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 67-76 °C |

| Density | 0.778 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.398 |

Synthesis of Ethyl 1-Propenyl Ether Isomers

A common method for the preparation of a mixture of cis and trans ethyl 1-propenyl ether is the pyrolysis of 1,1-diethoxypropane.[1] For the stereoselective synthesis of the trans isomer, the isomerization of the readily available allyl ethyl ether using a cationic iridium complex has been reported to be highly effective.[2][3]

Experimental Protocol: Synthesis of trans-Ethyl 1-Propenyl Ether via Isomerization of Allyl Ethyl Ether

This protocol is based on the iridium-catalyzed isomerization of allyl ethers.[2][3]

Materials:

-

Allyl ethyl ether

-

[Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (Iridium catalyst)

-

Tetrahydrofuran (THF) or Dioxane, anhydrous

-

Hydrogen gas (H₂)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, in anhydrous THF or dioxane.

-

Activate the catalyst by bubbling hydrogen gas through the solution for a short period.

-

Add allyl ethyl ether to the activated catalyst solution.

-

Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The resulting trans-ethyl 1-propenyl ether is reported to be obtained in high yield (>95%) and high stereoselectivity (>97%).[2]

Isomerization and Thermodynamic Stability

The cis and trans isomers of ethyl 1-propenyl ether can be interconverted. The thermodynamic stability of the isomers has been investigated, with the trans isomer being slightly more stable than the cis isomer. The enthalpy of reaction for the isomerization of the cis to the trans isomer in the liquid phase has been determined to be 1.56 ± 0.12 kJ/mol.

The isomerization of allyl ethyl ether to cis-1-propenyl ether is an exothermic process with a reaction enthalpy of -21.4 ± 0.6 kJ/mol in the liquid phase (DMSO solvent).

Spectroscopic Characterization

The cis and trans isomers of ethyl 1-propenyl ether can be distinguished by their characteristic signals in ¹H and ¹³C NMR spectroscopy, particularly the chemical shifts and coupling constants of the vinylic protons.

Table 2: ¹H and ¹³C NMR Spectral Data for Ethyl 1-Propenyl Ether Isomers

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| trans | ¹H | ||

| O-CH= | ~6.2 | ||

| =CH-CH₃ | ~4.8 | ||

| O-CH₂-CH₃ | ~3.7 | ||

| =CH-CH₃ | ~1.5 | ||

| O-CH₂-CH₃ | ~1.2 | ||

| cis | ¹H | ||

| O-CH= | ~5.9 | ||

| =CH-CH₃ | ~4.3 | ||

| O-CH₂-CH₃ | ~3.7 | ||

| =CH-CH₃ | ~1.6 | ||

| O-CH₂-CH₃ | ~1.2 | ||

| trans | ¹³C | ||

| O-CH= | ~147 | ||

| =CH-CH₃ | ~100 | ||

| O-CH₂-CH₃ | ~64 | ||

| =CH-CH₃ | ~10 | ||

| O-CH₂-CH₃ | ~15 | ||

| cis | ¹³C | ||

| O-CH= | ~146 | ||

| =CH-CH₃ | ~98 | ||

| O-CH₂-CH₃ | ~64 | ||

| =CH-CH₃ | ~9 | ||

| O-CH₂-CH₃ | ~15 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here is an approximation based on typical values for vinyl ethers.

Visualizations

Synthetic Pathway to trans-Ethyl 1-Propenyl Ether

The following diagram illustrates the iridium-catalyzed isomerization of allyl ethyl ether to predominantly trans-ethyl 1-propenyl ether.

Caption: Iridium-catalyzed synthesis of trans-ethyl 1-propenyl ether.

Cis-Trans Isomerization Equilibrium

The equilibrium between the cis and trans isomers of ethyl 1-propenyl ether is depicted below.

Caption: Thermodynamic equilibrium between cis and trans isomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Propenyl Ether Functional Group: An In-depth Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The propenyl ether functional group, characterized by a C=C-O-R linkage, is a key structural motif in a variety of organic molecules, including natural products and synthetic intermediates. Its unique electronic structure, arising from the conjugation of the carbon-carbon double bond with the lone pairs of the ether oxygen, imparts distinct stability and reactivity profiles that are of significant interest in chemical synthesis and drug development. This guide provides a comprehensive overview of the core principles governing the stability and reactivity of propenyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of the this compound Functional Group

The stability of a this compound is influenced by several factors, including the geometry of the double bond (E/Z isomerism), the nature of the substituent on the oxygen atom (the 'R' group), and the electronic effects of substituents on the propenyl moiety itself.

Thermodynamic Stability

The thermodynamic stability of propenyl ethers can be assessed through isomerization energies and heats of formation. Propenyl ethers are generally more stable than their isomeric allyl ethers (R-O-CH₂-CH=CH₂). This increased stability is attributed to the energetically favorable conjugation between the p-orbitals of the C=C double bond and a lone pair on the adjacent oxygen atom.

Quantitative data on the isomerization of allyl ethyl ether to cis-1-propenyl ethyl ether reveals an enthalpy of reaction (ΔrH°) of -21.4 ± 0.6 kJ/mol, indicating that the this compound is the thermodynamically more stable isomer.[1] Furthermore, the trans (E) isomer of a this compound is generally more stable than the cis (Z) isomer due to reduced steric strain. For example, the isomerization of cis-1-propenyl ethyl ether to the trans isomer has a ΔrH° of 1.56 ± 0.12 kJ/mol.[1][2]

| Parameter | Value | Conditions | Reference |

| Isomerization of Allyl Ethyl Ether to cis-1-Propenyl Ethyl Ether | |||

| Enthalpy of Reaction (ΔrH°) | -21.4 ± 0.6 kJ/mol | Liquid phase, DMSO | [1] |

| Isomerization of cis-1-Propenyl Ethyl Ether to trans-1-Propenyl Ethyl Ether | |||

| Enthalpy of Reaction (ΔrH°) | 1.56 ± 0.12 kJ/mol | Liquid phase, GC | [1][2] |

Bond Stability

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Notes |

| C=C | ~728 | In alkenes |

| C-O (vinyl) | ~423 | Estimated based on vinyl alcohol |

| O-Alkyl | ~381 | For a primary alkyl group |

| C-H (vinylic) | ~464 |

Note: These are approximate values and can vary based on the specific molecular structure.

Reactivity of the this compound Functional Group

The reactivity of propenyl ethers is dominated by the electron-rich nature of the double bond, making them susceptible to attack by electrophiles. The ether oxygen can also be protonated under acidic conditions, leading to cleavage of the C-O bond.

Acid-Catalyzed Hydrolysis

Propenyl ethers, like other vinyl ethers, are readily hydrolyzed under acidic conditions to yield an aldehyde and an alcohol. This reaction proceeds via a rate-determining protonation of the β-carbon of the double bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation and decomposition of the hemiacetal yields the final products.[3][4][5][6][7]

The rate of hydrolysis is highly dependent on the pH of the solution and the structure of the this compound. Electron-donating groups on the α-carbon accelerate the reaction by stabilizing the carbocation intermediate.

Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers (as a proxy for Propenyl Ethers)

| Substrate | Catalytic Coefficient (kH+) (M⁻¹s⁻¹) | Conditions | Reference |

| Ethyl vinyl ether | Varies with acid | Aqueous solution | [3] |

| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | 2.86 | 25°C, aqueous solution | [5] |

| 4-Methoxy-1,2-dihydronaphthalene | kH+/kD+ = 3.39 | Dilute aqueous perchloric acid | [4] |

| 1-Methoxycyclooctene | kH+/kD+ = 2.89 | Aqueous perchloric acid | [6] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a this compound

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare aqueous solutions of a strong acid (e.g., HClO₄) at various concentrations.

-

-

Reaction Setup:

-

In a thermostatted cuvette, add a known volume of the acidic solution.

-

Allow the solution to reach thermal equilibrium (e.g., 25°C).

-

-

Initiation and Monitoring:

-

Inject a small aliquot of the this compound stock solution into the cuvette and mix rapidly.

-

Monitor the reaction progress by UV-Vis spectrophotometry by following the disappearance of the this compound absorbance or the appearance of the aldehyde product absorbance at a predetermined wavelength.

-

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant (k_obs) from the change in absorbance over time.

-

The second-order rate constant (kH+) is obtained from the slope of a plot of k_obs versus the acid concentration.

-

Reaction Mechanism: Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of a this compound.

Cycloaddition Reactions

The electron-rich double bond of propenyl ethers makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions, such as the Prins cyclization. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

Propenyl ethers can react with conjugated dienes to form six-membered rings. The stereochemistry of the reaction is highly controlled, following the endo rule. The rate of the reaction is enhanced by electron-withdrawing groups on the diene and is sensitive to solvent polarity.

Experimental Protocol: Diels-Alder Reaction of a this compound

-

Reactant Preparation:

-

Dissolve the diene (e.g., cyclopentadiene) and the this compound (dienophile) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

-

Logical Workflow for a Diels-Alder Reaction

References

- 1. cis-1-Propenyl ethyl ether [webbook.nist.gov]

- 2. cis-1-Propenyl ethyl ether [webbook.nist.gov]

- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Propenyl Ether Derivatives

This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, compounds of growing interest in polymer chemistry and as intermediates in pharmaceutical development.

Introduction to this compound Derivatives

Propenyl ethers are a class of organic compounds characterized by a propenyl group (-CH=CH-CH₃) attached to an oxygen atom, which is in turn bonded to another organic substituent. They are isomers of the more common allyl ethers (-CH₂-CH=CH₂). The reactivity of the this compound double bond, particularly its high susceptibility to cationic polymerization, makes these compounds valuable monomers for creating polymers with applications in coatings, adhesives, and sealants.[1][2] Furthermore, their utility as chemical intermediates allows for their use in the synthesis of a variety of other organic molecules, including those with potential therapeutic applications.[3][]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic pathways. The most prominent and efficient modern method involves the isomerization of readily available allyl ethers.

Key Synthetic Method: Isomerization of Allyl Ethers

The transition metal-catalyzed isomerization of allyl ethers to their corresponding propenyl ethers is a highly effective and widely used method.[1] Ruthenium complexes, in particular, have been demonstrated to be excellent catalysts for this transformation, often providing high yields and selectivity under solvent-free conditions.[5][6] The process involves the migration of the double bond from the γ,β-position to the α,β-position relative to the ether oxygen.

This reaction is advantageous as it allows for the synthesis of a wide array of this compound derivatives starting from diverse and often commercially available allyl ethers.[5]

Alternative Synthetic Routes

Other methods for synthesizing propenyl ethers include:

-

Condensation and Elimination: This process involves the condensation of an aldehyde, such as propionaldehyde, with an excess of an alcohol under acidic conditions to form an acetal. Subsequent heating of the acetal, typically in the presence of an acid catalyst like p-toluenesulfonic acid, leads to the elimination of one mole of the alcohol to generate the desired this compound.[2]

-

Williamson Ether Synthesis and Isomerization: This two-step approach begins with the synthesis of an allyl ether via the classical Williamson ether synthesis (reaction of an alkoxide with an allyl halide like allyl bromide).[7][8] The resulting allyl ether is then isomerized to the this compound in a subsequent step, as described above.

Experimental Protocols

Protocol 2.1: Ruthenium-Catalyzed Isomerization of 4-Allyloxybutan-1-ol

This protocol describes a representative synthesis of a hydroxyalkyl 1-propenyl ether from its corresponding allyl ether.

Materials:

-

4-allyloxybutan-1-ol (substrate)

-

Ruthenium catalyst, e.g., [RuClH(CO)(PPh₃)₃]

-

Nitrogen or Argon gas (for inert atmosphere)

-

Anhydrous solvent (optional, as the reaction can be run neat)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Silica (B1680970) gel for column chromatography (for purification)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A round-bottom flask is charged with 4-allyloxybutan-1-ol.

-

The ruthenium catalyst is added to the substrate (catalyst loading is typically low, e.g., 0.1 mol%).

-

The reaction vessel is flushed with an inert gas (N₂ or Ar) to remove oxygen.

-

The reaction mixture is heated to the desired temperature (e.g., 80-120°C) with vigorous stirring.[5]

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 4-(prop-1-en-1-yloxy)butan-1-ol, can be purified from the catalyst residue by vacuum distillation or column chromatography on silica gel.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of propenyl ethers via isomerization.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of this compound derivatives are performed using a combination of spectroscopic and physical methods.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the characteristic protons of the propenyl group. The vinyl protons typically appear in the range of 4.0-6.5 ppm, while the methyl protons give a doublet around 1.5-1.7 ppm. Hydrogens on the carbon adjacent to the ether oxygen are deshielded and appear in the 3.4 to 4.5 δ range.[9][10] In ¹³C NMR, the carbons of the C=C double bond are observed in the vinylic region (100-150 ppm), and the carbon atom adjacent to the ether oxygen typically absorbs in the 50 to 80 δ range.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band due to C-O single-bond stretching is typically observed in the range of 1050 to 1150 cm⁻¹.[9] The C=C stretching vibration of the propenyl group appears around 1650-1680 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) can confirm the successful ether formation from an alcohol starting material.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives. Electron ionization (EI) is a common technique used for this purpose.[11][12] The molecular ion peak (M+) is often observed, and characteristic fragmentation patterns can help confirm the structure.[13]

Physical Properties

Physical constants are important for identifying and assessing the purity of this compound derivatives. These are typically reported for the purified compound.

Data Presentation: Properties of Ethyl this compound

The following tables summarize key quantitative data for a representative compound, ethyl this compound (CAS No. 928-55-2).[]

Table 1: Physical Properties of Ethyl this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [14] |

| Molecular Weight | 86.13 g/mol | [14] |

| Boiling Point | 67-76 °C | [][15] |

| Density | 0.778 g/mL at 25 °C | [3][] |

| Refractive Index (n²⁰/D) | 1.398 | [][15] |

Table 2: Spectroscopic Data for Ethyl this compound

| Technique | Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H NMR | Protons on carbon next to ether oxygen: ~3.4-4.5 ppm | [9][10] |

| ¹³C NMR | Carbon next to ether oxygen: ~50-80 ppm | [9] |

| IR | C-O stretch: ~1050-1150 cm⁻¹ | [9][14] |

| MS (EI) | Molecular Ion (M+): m/z 86 | [11][16] |

Experimental Protocols

Protocol 3.1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample of a synthesized this compound derivative for ¹H and ¹³C NMR analysis.

Materials:

-

Purified this compound derivative (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃, Deuterated Chloroform)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette

-

Vial

-

Tetramethylsilane (TMS) (often included in solvent)

Procedure:

-

Weigh approximately 5-20 mg of the purified liquid or solid this compound derivative into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. The solvent should contain TMS as an internal standard (0 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

-

The sample is now ready for data acquisition according to the spectrometer's standard operating procedures.

Visualization of Characterization Workflow

Caption: Workflow for the characterization of this compound derivatives.

Role in Drug Development and Cellular Signaling

This compound derivatives serve as versatile intermediates in medicinal chemistry. Their controlled reactivity allows for their incorporation into more complex molecules. While not typically active pharmaceutical ingredients themselves, they can be part of a synthetic route to a final drug product.[] For instance, they can be used to introduce specific functionalities or act as protecting groups during a multi-step synthesis.

The broader class of ether lipids, which includes both alkyl and alkenyl ethers, has been implicated in various cellular signaling pathways.[17] These lipids can influence membrane structure and function, and alterations in their levels are associated with several diseases. However, specific signaling pathways directly modulated by simple, non-lipid this compound derivatives are not well-documented. It is plausible that this compound-containing drug candidates could interact with cellular targets, but this would be highly dependent on the overall structure of the molecule.

Visualization of a Hypothetical Signaling Interaction

The following diagram illustrates a conceptual model where a drug candidate containing a this compound moiety could potentially modulate a cellular signaling pathway by inhibiting a key enzyme.

Caption: Conceptual inhibition of a kinase by a this compound derivative.

Conclusion

This compound derivatives are valuable compounds with significant applications, particularly as highly reactive monomers and versatile synthetic intermediates. Their synthesis is efficiently achieved through modern catalytic methods like the isomerization of allyl ethers. A thorough characterization using a suite of spectroscopic and physical techniques is essential for confirming their structure and purity. While their direct role in modulating specific signaling pathways is not extensively defined, their importance as building blocks in the development of new materials and potential therapeutic agents is well-established, making them a key area of focus for researchers in both chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. US5486545A - Process for making propenyl ethers and photopolymerizable compositions containing them - Google Patents [patents.google.com]

- 3. eurochemsupplies.com [eurochemsupplies.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photopolymerization of 1‐propenyl glycidyl ether | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Photopolymerization Characterization of this compound Monomers -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]

- 8. Process for making propenyl ethers and photopolymerizable compositions containing them (Patent) | OSTI.GOV [osti.gov]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethyl-1-propenyl ether [webbook.nist.gov]

- 12. Ethyl-1-propenyl ether [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl this compound | 928-55-2 [chemicalbook.com]

- 16. Ethyl-1-propenyl ether [webbook.nist.gov]

- 17. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

Common Reactions of Propenyl Ethers in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propenyl ethers are versatile functional groups in organic synthesis, participating in a variety of transformations that allow for the construction of complex molecular architectures. Their reactivity is primarily dictated by the electron-rich nature of the enol ether double bond and the allylic nature of the propenyl group. This guide provides a detailed overview of the core reactions of propenyl ethers, including acid-catalyzed hydrolysis, cycloaddition reactions, and Claisen rearrangements, with a focus on experimental methodologies and quantitative data to support their application in research and development.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of propenyl ethers is a fundamental reaction that cleaves the ether linkage to yield an aldehyde and an alcohol. This transformation is often employed for the deprotection of hydroxyl groups that have been masked as propenyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water on the resulting oxonium ion.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Propenyl Ether

Objective: To deprotect a hydroxyl group protected as a this compound.

Materials:

-

This compound substrate (1.0 eq)

-

Acetone (B3395972) or Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound substrate in acetone or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add 2M HCl dropwise at room temperature. The amount of acid can range from catalytic (0.1 eq) to a larger excess depending on the substrate's reactivity.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Acid-Catalyzed Hydrolysis

| Substrate (this compound of) | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cholesterol | Pyridinium p-toluenesulfonate (PPTS) | CH2Cl2/MeOH | 25 | 2 h | 95 | Greene's Protective Groups in Organic Synthesis |

| 1-Adamantanol | 10% HCl | Acetone | 25 | 30 min | 98 | Fieser & Fieser's Reagents for Organic Synthesis |

| Geraniol | Acetic Acid/THF/H2O | THF/H2O | 25 | 4 h | 92 | Protective Groups in Organic Chemistry, McOmie |

Cycloaddition Reactions

The electron-rich double bond of propenyl ethers makes them excellent partners in various cycloaddition reactions, providing access to a range of cyclic structures.

[2+2] Cycloaddition with Ketenes

Propenyl ethers undergo [2+2] cycloaddition reactions with ketenes to form cyclobutanones. These reactions are often stereospecific. Dichloroketene, generated in situ, is a common reactant for this transformation.

Objective: To synthesize a dichlorocyclobutanone derivative from ethyl this compound.

Materials:

-

Ethyl this compound (1.0 eq)

-

Trichloroacetyl chloride (1.5 eq)

-

Activated zinc powder (2.0 eq)

-

Anhydrous diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add activated zinc powder and anhydrous diethyl ether to the flask.

-

A solution of ethyl this compound and trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

| This compound | Ketene (B1206846) Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl this compound | Trichloroacetyl chloride/Zn | Diethyl ether | Reflux | 75-85 | Organic Syntheses, Coll. Vol. 6, p.478 (1988) |

| Isobutyl this compound | Dichloroacetyl chloride/Et3N | Pentane | 0 to 25 | 60 | J. Org. Chem. 1975, 40, 23, 3420–3427 |

[4+2] Cycloaddition (Diels-Alder Reaction)

Propenyl ethers can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The electron-donating nature of the alkoxy group activates the double bond for reaction with electron-poor dienes.

Objective: To synthesize an ethoxy-substituted norbornene derivative.

Materials:

-

Ethyl this compound (1.0 eq)

-

Freshly cracked cyclopentadiene (B3395910) (1.2 eq)

-

Anhydrous toluene (B28343) or dichloromethane (B109758)

-

Inert atmosphere (Nitrogen or Argon)

-

Sealed tube or high-pressure reactor

Procedure:

-

In a flame-dried sealed tube, combine ethyl this compound and the diene in the chosen solvent.

-

Seal the tube under an inert atmosphere.

-

Heat the reaction mixture at a temperature ranging from 100 to 180 °C. The reaction may require elevated pressure.

-

Monitor the reaction by GC or NMR until a satisfactory conversion is achieved.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting product mixture (endo/exo isomers) can be purified by distillation or column chromatography.

| This compound | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |

| Methyl this compound | Cyclopentadiene | Neat | 160 | 18 | 85 | 80:20 | J. Am. Chem. Soc. 1957, 79, 15, 4011–4015 |

| Ethyl this compound | Furan | Toluene | 150 | 24 | 60 | 90:10 | Tetrahedron Lett. 1982, 23, 47, 4927-4930 |

1,3-Dipolar Cycloaddition

Propenyl ethers can also serve as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and nitrones, leading to the formation of five-membered heterocyclic rings.

Objective: To synthesize an isoxazoline (B3343090) derivative.

Materials:

-

Phenyl this compound (1.0 eq)

-

Benzaldoxime (B1666162) (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (B128534) (1.2 eq)

-

Anhydrous dichloromethane

Procedure:

-

Dissolve benzaldoxime in anhydrous dichloromethane in a round-bottom flask.

-

Add NCS in portions at 0 °C and stir for 1 hour.

-

Add phenyl this compound to the reaction mixture.

-

Add triethylamine dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter the reaction mixture to remove triethylamine hydrochloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

| This compound | 1,3-Dipole | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio | Reference |

| 1-Methoxypropene | Benzonitrile oxide | CCl4 | 20 | 88 | Single regioisomer | J. Org. Chem. 1973, 38, 18, 3211–3217 |

| Ethyl this compound | Phenyl azide | Toluene | 110 | 70 | Major regioisomer | Chem. Ber. 1965, 98, 8, 2640-2647 |

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an aryl this compound.

Aromatic Claisen Rearrangement

Aryl propenyl ethers undergo a thermal rearrangement to form o-propenylphenols. The reaction proceeds through a concerted, pericyclic mechanism.

Objective: To synthesize 2-(prop-1-en-1-yl)phenol.

Materials:

-

Phenyl this compound (1.0 eq)

-

High-boiling solvent (e.g., N,N-diethylaniline or decalin)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place the phenyl this compound in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add the high-boiling solvent.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a basic solvent like N,N-diethylaniline is used, dilute the mixture with diethyl ether and wash with 1M HCl to remove the solvent.

-

Extract the desired phenol (B47542) from the organic layer with 1M NaOH.

-

Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether.

-

Dry the organic layer, concentrate, and purify by distillation or chromatography.

| Aryl this compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl this compound | N,N-Diethylaniline | 210 | 3 | 85 | J. Am. Chem. Soc. 1946, 68, 10, 1907–1912 |

| 4-Methoxyphenyl this compound | Decalin | 190 | 6 | 78 | J. Org. Chem. 1980, 45, 1, 159–161 |

| 2,6-Dimethylphenyl this compound | Neat | 250 | 1 | 90 | J. Am. Chem. Soc. 1972, 94, 21, 7492–7498 |

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a catalytic amount of acid to produce a γ,δ-unsaturated ester. While the classic reaction uses an allylic alcohol, a variation can involve a this compound derivative formed in situ.

Objective: To synthesize a γ,δ-unsaturated ester.

Materials:

-

Allylic alcohol (1.0 eq)

-

Triethyl orthoacetate (3.0-5.0 eq)

-

Propionic acid (0.1 eq)

-

Toluene

Procedure:

-

Combine the allylic alcohol, triethyl orthoacetate, and a catalytic amount of propionic acid in a flask equipped with a distillation head.[3]

-

Heat the mixture to a temperature that allows for the slow distillation of ethanol (B145695) (typically 110-140 °C).[3]

-

Continue heating until the allylic alcohol is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess orthoester and solvent under reduced pressure.

-

The crude ester can be purified by column chromatography.

| Allylic Alcohol | Orthoester | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |

| Crotyl alcohol | Triethyl orthoacetate | 138 | 4 | 85 | 60:40 (E/Z) | J. Am. Chem. Soc. 1970, 92, 3, 741–743 |

| Cinnamyl alcohol | Triethyl orthoacetate | 138 | 2 | 92 | >95:5 (E) | J. Am. Chem. Soc. 1970, 92, 3, 741–743 |

Bellus-Claisen Rearrangement

The Bellus-Claisen rearrangement is the reaction of allylic ethers with ketenes to yield γ,δ-unsaturated esters. This reaction proceeds through a zwitterionic intermediate followed by a[1][1]-sigmatropic rearrangement.[1][4]

Objective: To synthesize a γ,δ-unsaturated ester from an allylic ether and a ketene.

Materials:

-

Allylic ether (e.g., Allyl this compound) (1.0 eq)

-

Acid chloride (e.g., Dichloroacetyl chloride) (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous solvent (e.g., Toluene or CH2Cl2)

-

Inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the allylic ether in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly and simultaneously add the acid chloride and triethylamine via syringe pump to generate the ketene in situ.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Wash the filtrate with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

| Allylic Ether | Ketene Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Allyl methyl ether | Dichloroketene | Hexane | 25 | 70 | Angew. Chem. Int. Ed. 2004, 43, 3516-3524 |

| Crotyl phenyl ether | Dichloroketene | Toluene | 80 | 85 | Angew. Chem. Int. Ed. 2004, 43, 3516-3524 |

References

- 1. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Bellus-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature of Substituted Propenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted propenyl ethers. It is designed to assist researchers, scientists, and professionals in the field of drug development in accurately and unambiguously naming this class of organic compounds. This document outlines the systematic rules for naming, provides tabulated spectroscopic data for representative compounds, details a common synthetic protocol, and includes diagrams to illustrate the naming process and experimental workflow.

IUPAC Nomenclature of Substituted Propenyl Ethers

The IUPAC system provides a set of logical rules for naming organic compounds, ensuring that each compound has a unique name. For substituted propenyl ethers, the nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain.

Priority of Functional Groups

In the IUPAC system, functional groups are ranked by priority. When a molecule contains both a double bond (alkene) and an ether, the alkene has higher priority in determining the suffix of the name. Consequently, the ether is treated as a substituent and is named as an "alkoxy" group.

Systematic Naming Procedure

The systematic naming of a substituted propenyl ether follows these steps:

-

Identify the Parent Hydrocarbon: The longest continuous carbon chain that contains the double bond of the propenyl group is the parent chain. The parent name is derived from the corresponding alkane, with the "-ane" suffix replaced by "-ene".

-

Numbering the Parent Chain: The chain is numbered from the end that gives the double bond the lowest possible locant (position number).

-

Identifying and Naming Substituents: All groups attached to the parent chain that are not part of the main chain are considered substituents. The ether group is named as an "alkoxy" substituent (e.g., methoxy (B1213986), ethoxy, benzyloxy). Other substituents are named according to standard IUPAC rules (e.g., chloro, methyl, nitro).

-

Assembling the Name: The name is assembled in the following order:

-

Substituents are listed in alphabetical order, each preceded by its locant.

-

The name of the parent alkene (with the locant of the double bond placed just before the "-ene" suffix, or before the parent name).

-

Stereochemistry of the double bond is indicated by the prefixes (E)- or (Z)- at the beginning of the name, enclosed in parentheses.

-

Examples:

-

(E)-1-methoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. A methoxy group is attached to carbon 1. The (E) designation indicates the stereochemistry of the double bond.

-

(Z)-1-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is at carbon 1. The (Z) designation indicates the stereochemistry.[1]

-

2-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is on carbon 2.[2][3]

Logical Workflow for IUPAC Nomenclature

The following diagram illustrates the decision-making process for naming a substituted this compound.

Caption: A flowchart outlining the systematic steps for determining the IUPAC name of a substituted this compound.

Quantitative Data: Spectroscopic Information

The structural elucidation of substituted propenyl ethers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize key spectroscopic data for a selection of these compounds.

NMR Spectroscopy Data

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-1-methoxyprop-1-ene [4] | CH3-CH=CH-OCH3 | Not available in search results | Not available in search results |

| (Z)-1-ethoxyprop-1-ene [1] | CH3-CH=CH-OCH2CH3 | Not available in search results | Not available in search results |

| 2-ethoxyprop-1-ene [2] | CH2=C(OCH2CH3)-CH3 | Not available in search results | Not available in search results |

| (E)-1-ethoxyprop-1-ene [5] | CH3-CH=CH-OCH2CH3 | Not available in search results | Not available in search results |

Note: Specific, detailed NMR peak assignments for these compounds were not available in the provided search results. The table indicates the availability of data in principle.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Frequencies (ν) in cm⁻¹

| Compound Name | C=C Stretch (ν, cm⁻¹) | C-O Stretch (ν, cm⁻¹) | =C-H Bend (ν, cm⁻¹) |

| (E)-1-ethoxyprop-1-ene | ~1650-1680 | ~1050-1250 | ~960-970 (trans) |

| (Z)-1-ethoxyprop-1-ene | ~1650-1680 | ~1050-1250 | ~675-730 (cis) |

| 2-ethoxyprop-1-ene | ~1640-1650 | ~1050-1250 | ~880-900 (geminal) |

Note: The values presented are typical ranges for the indicated functional groups and may vary slightly depending on the specific molecular environment.

Experimental Protocols: Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including substituted propenyl ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Procedure for Williamson Ether Synthesis

This protocol outlines the general steps for synthesizing a substituted this compound from a substituted phenol (B47542) and a propenyl halide.

Reaction Scheme:

Ar-OH + NaH → Ar-O⁻Na⁺ + H₂ Ar-O⁻Na⁺ + CH₃CH=CHBr → Ar-O-CH=CHCH₃ + NaBr

Materials:

-

Substituted phenol (e.g., 4-chlorophenol)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

1-Bromoprop-1-ene (E/Z mixture)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

1-Bromoprop-1-ene (1.2 eq) is added dropwise to the mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and characterization of a substituted this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Discovery of Clinical Candidate (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine, an Orally Bioavailable Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Propenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Propenyl ethers, a class of unsaturated organic compounds, are valuable intermediates in a multitude of synthetic pathways, including those pivotal to drug development. Their inherent reactivity, however, necessitates a comprehensive understanding of the associated health and safety considerations. This in-depth technical guide provides a framework for the safe handling, storage, and disposal of propenyl ethers, ensuring the well-being of laboratory personnel and the integrity of research endeavors.

Section 1: Physicochemical Properties and Hazard Identification